Diethyl Pyridine-2,3-dicarboxylate
Overview
Description
Diethyl Pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 2050-22-8 . It has a molecular weight of 223.23 . It is in liquid form .
Synthesis Analysis
The synthesis of metal-organic frameworks based on pyridine-2,3-dicarboxylate has been reported . These frameworks were synthesized at room temperature and were characterized by infrared spectroscopy, elemental analysis, thermogravimetric analysis, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of Diethyl Pyridine-2,3-dicarboxylate is complex. For example, in one study, it was found that the Zn (II) atoms in the compound are bridged by 2,3-pydc and bbi ligands, leading to a three-dimensional network .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
Diethyl Pyridine-2,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 223.23 .Scientific Research Applications
Crystal Structure and Molecular Analysis
Diethyl Pyridine-2,3-dicarboxylate, known for its involvement in forming complex molecular structures, demonstrates notable properties in crystallography. A study by Armas et al. (2003) showcased its role in the formation of the crystal structure of a compound featuring bromophenyl and thieno[2,3-b]pyridine moieties, highlighting intricate molecular interactions and stability provided by intermolecular and intramolecular hydrogen bonds (Armas et al., 2003).
Synthesis of Heterocyclic Systems
The compound plays a pivotal role as a starting material in the synthesis of various heterocyclic systems. Ahmed (2002) utilized Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate for synthesizing novel heterocyclic systems, demonstrating its versatility and importance in the synthesis of complex organic structures (Ahmed, 2002).
Role in Organic Synthesis and Catalysis
In the domain of organic synthesis and catalysis, the compound is identified as a crucial reactant. Zhu et al. (2003) described its involvement in an organic phosphine-catalyzed annulation process, leading to the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003). This highlights its applicability in the synthesis of complex organic molecules.
Coordination Chemistry and Complex Formation
The compound's efficacy extends to coordination chemistry, where it contributes to the formation of complex structures. Jain et al. (2004) explored its role in synthesizing new pyridine carboxamide ligands and their complexation with copper(II), revealing its potential in forming multifaceted molecular architectures (Jain et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
diethyl pyridine-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYVINPLCASPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447281 | |
Record name | Diethyl Pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Pyridine-2,3-dicarboxylate | |
CAS RN |
2050-22-8 | |
Record name | 2,3-Diethyl 2,3-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl Pyridine-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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